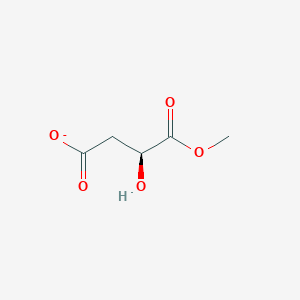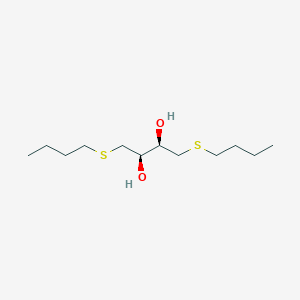
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is an organic compound characterized by the presence of two butylsulfanyl groups attached to a butane-2,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butane-2,3-diol and butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfanyl groups.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfanyl groups.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol involves its interaction with molecular targets and pathways, which can vary depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, the compound’s sulfanyl groups can participate in nucleophilic or electrophilic interactions, influencing the course of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-1,4-bis(methylsulfanyl)butane-2,3-diol: Similar structure but with methylsulfanyl groups instead of butylsulfanyl groups.
(2R,3R)-1,4-bis(ethylsulfanyl)butane-2,3-diol: Similar structure but with ethylsulfanyl groups instead of butylsulfanyl groups.
Uniqueness
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is unique due to the presence of butylsulfanyl groups, which can impart different physical and chemical properties compared to its methyl or ethyl analogs
Eigenschaften
CAS-Nummer |
479666-02-9 |
|---|---|
Molekularformel |
C12H26O2S2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-15-9-11(13)12(14)10-16-8-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
ZKJMCVWYCKTKRY-RYUDHWBXSA-N |
Isomerische SMILES |
CCCCSC[C@@H]([C@H](CSCCCC)O)O |
Kanonische SMILES |
CCCCSCC(C(CSCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


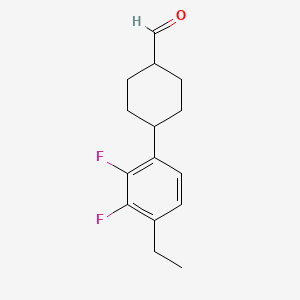
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
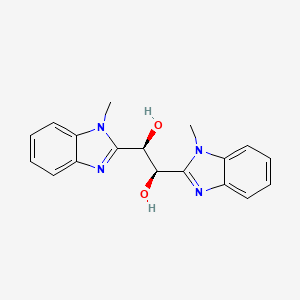
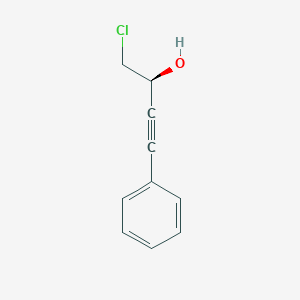
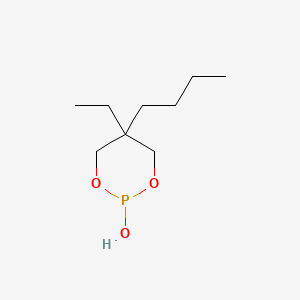

![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
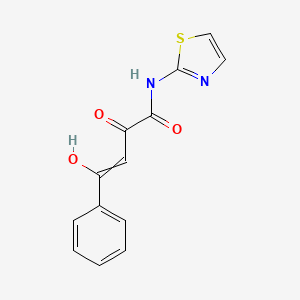
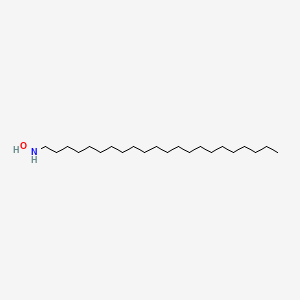
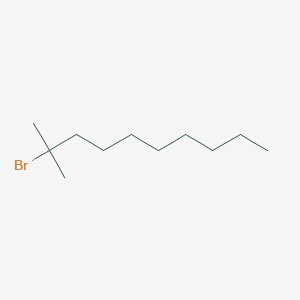
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
